
9(11)-Dehydromanogenin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Wissenschaftliche Forschungsanwendungen
Chromatographic Analysis of Sapogenins in Agave Species :
- A study by Higgins (1976) detailed a high-performance liquid chromatographic analysis for sapogenins like hecogenin, 9(11)-dehydrohecogenin, and tigogenin found in Agave species. This research is significant for analyzing crude sapogenins from different species and locations, demonstrating the applicability of chromatography in sapogenin analysis (Higgins, 1976).
Chemical Transformations of Steroidal Sapogenin :
- Barton, Sammes, Taylor, and Werstiuk (1970) investigated the chemical reactions of 9(11)-dehydrohecogenin acetate with nitrous acid and paraformaldehyde. Their study highlights the chemical transformations of steroidal sapogenins, contributing to the understanding of their chemical properties and potential applications in synthesis (Barton et al., 1970).
Study of 11 Beta-Hydroxysteroid Dehydrogenase :
- Research by Rusvai and Náray-Fejes-Tóth (1993) focused on 11 beta-hydroxysteroid dehydrogenase, which plays a critical role in aldosterone target cells. This enzyme is relevant to the study of 9(11)-dehydro compounds and their influence in biological systems (Rusvai & Náray-Fejes-Tóth, 1993).
Aldehyde Dehydrogenase in Retinoic Acid Biosynthesis :
- Labrecque, Dumas, Lacroix, and Bhat (1995) discovered an aldehyde dehydrogenase in the rat kidney that is involved in the biosynthesis of retinoic acid, an area relevant to the study of 9(11)-dehydromanogenin. This research provides insight into the broader context of enzyme activity and molecular conversions related to similar compounds (Labrecque et al., 1995).
Conjugated Linoleic Acid Research in Cows :
- Shingfield, Ahvenjärvi, Toivonen, Vanhatalo, and Huhtanen (2007) conducted a study on the biologically efficient transfer of absorbed cis-9, trans-11 conjugated linoleic acid into milk, which is tangentially related to the research on 9(11)-dehydromanogenin due to the structural similarities and biological activities of these compounds (Shingfield et al., 2007).
Role of Hydrocortisone in Airway Epithelial Cells :
- Feinstein and Schleimer (1999) studied the role of 11beta-hydroxysteroid dehydrogenase in regulating hydrocortisone activity in airway epithelial cells. This research is relevant for understanding the broader implications of enzymes interacting with 9(11)-dehydromanogenin-related compounds (Feinstein & Schleimer, 1999).
Other Relevant Studies :
- Additional studies on related topics like the metabolism of 9α-fluorinated steroids, characterization of 11-cis-retinol dehydrogenase, and various transformations of prostaglandin D2 provide a broader context for the scientific research applications of 9(11)-Dehydromanogenin (Diederich et al., 1996), (Huang & Luu‐The, 2001), (Fitzpatrick & Wynalda, 1983).
Eigenschaften
IUPAC Name |
(4S,5'S,6R,7S,8R,9S,13S,15R,16R,18S)-15,16-dihydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-11-ene-6,2'-oxane]-10-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H40O5/c1-14-7-8-27(31-13-14)15(2)24-22(32-27)10-19-17-6-5-16-9-20(28)21(29)12-25(16,3)18(17)11-23(30)26(19,24)4/h11,14-17,19-22,24,28-29H,5-10,12-13H2,1-4H3/t14-,15-,16-,17?,19?,20+,21+,22-,24-,25-,26+,27+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXLRCWVAWYFQIU-SIJSCITFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(C(C3C(O2)CC4C3(C(=O)C=C5C4CCC6C5(CC(C(C6)O)O)C)C)C)OC1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CC[C@@]2([C@H]([C@H]3[C@@H](O2)CC4[C@@]3(C(=O)C=C5C4CC[C@@H]6[C@@]5(C[C@H]([C@@H](C6)O)O)C)C)C)OC1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H40O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

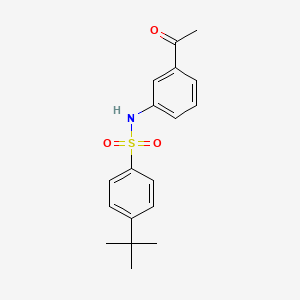

![[(3S,4S)-4-Propylpyrrolidin-3-yl]methanol](/img/structure/B2936023.png)
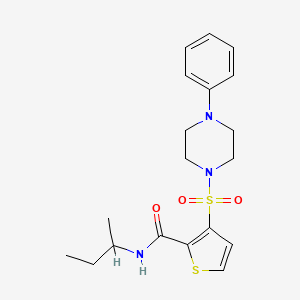
![2-((6-(4-chlorobenzyl)-2-ethyl-7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(4-ethoxyphenyl)acetamide](/img/structure/B2936025.png)

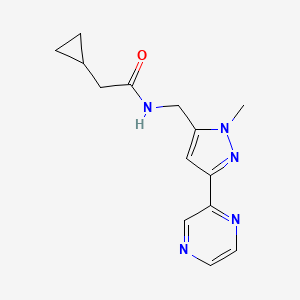
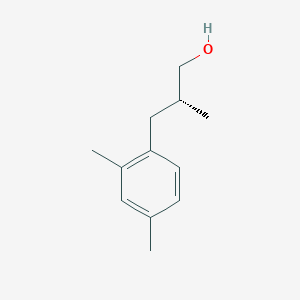
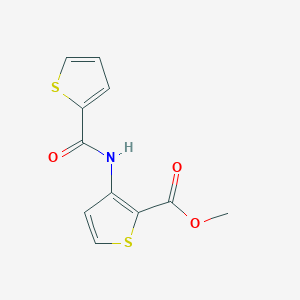
![2-(2,4-dichlorophenoxy)-N-{[1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl]methyl}acetamide](/img/structure/B2936033.png)
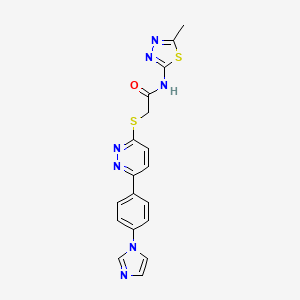
![N-[3-(2-methoxyethyl)-6-methylsulfonyl-1,3-benzothiazol-2-ylidene]-2-[(4-methylphenyl)sulfonylamino]benzamide](/img/structure/B2936038.png)
![ethyl 2-[4-(2-hydroxyethyl)-3-methyl-5-oxo-2,5-dihydro-1H-pyrazol-1-yl]-6-oxo-1,6-dihydro-5-pyrimidinecarboxylate](/img/structure/B2936040.png)
![ethyl 1-(3,4-dimethylphenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline-8-carboxylate](/img/structure/B2936042.png)